1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine
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Overview
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine is not well understood. However, it is believed to exert its pharmacological effects by interacting with specific cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine have been studied in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and modulate the immune system. It has also been found to exhibit anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the scientific research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine. These include the development of more efficient synthesis methods, the identification of its cellular targets, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate its potential therapeutic applications in various diseases and to assess its safety and efficacy in clinical trials.
In conclusion, 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine is a promising chemical compound with potential therapeutic applications. Its pharmacological properties have been extensively studied in scientific research, and it has been found to exhibit significant activity against various types of cancer, as well as antiviral and antibacterial properties. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with 4-bicyclo[2.2.1]hept-2-ylpiperazine in the presence of a suitable catalyst. This reaction yields the desired compound with good yield and purity.
Scientific Research Applications
The potential therapeutic applications of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine have been extensively studied in scientific research. This compound has been found to exhibit significant activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antiviral and antibacterial properties.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-3-16-9-14(1)11-18(16)13-20-5-7-21(8-6-20)19-12-15-2-4-17(19)10-15/h1,3,14-19H,2,4-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWDCCWQIZKOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4CC5CC4C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine |
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